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Diallyl trisulfide - 2050-87-5

Diallyl trisulfide

Catalog Number: EVT-298699
CAS Number: 2050-87-5
Molecular Formula: C6H10S3
Molecular Weight: 178.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diallyl trisulfide (DATS) is an organosulfur compound found naturally in garlic (Allium sativum L.) and other Allium vegetables. [, ] It is a major component of garlic essential oil and is known for its distinct pungent odor and flavor. [, , ] In scientific research, DATS has gained attention for its diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral effects. [, , , , , , , , ]

Diallyl Disulfide

Compound Description: Diallyl disulfide is an organosulfur compound found in garlic and is known for its potent antifungal and insecticidal properties. [, , , , ] It is also a precursor to diallyl trisulfide, forming through oxidation. [] Studies have shown that diallyl disulfide exhibits weaker induction of phase II detoxification enzymes such as quinone reductase and glutathione transferase compared to diallyl trisulfide. []

Allicin

Compound Description: Allicin is a highly bioactive organosulfur compound produced by the enzymatic conversion of alliin in garlic upon crushing or chopping. [, ] Known for its strong antibacterial and antifungal properties, allicin degrades into other organosulfur compounds, including diallyl disulfide and diallyl trisulfide. [, ]

Dipropyl Disulfide

Compound Description: Dipropyl disulfide is an organosulfur compound derived from onions. [] It shows minimal effects on the activity of phase II detoxification enzymes like quinone reductase and glutathione transferase compared to the potent induction observed with diallyl trisulfide. []

Relevance: Dipropyl disulfide is structurally related to diallyl trisulfide, with propyl groups replacing the allyl groups in the molecule. [] Both compounds are organosulfur compounds found in Allium vegetables, but diallyl trisulfide exhibits significantly stronger biological activity, particularly in inducing phase II detoxification enzymes. []

Dipropyl Sulfide

Compound Description: Dipropyl sulfide, another organosulfur compound present in onions, exhibits weak induction of phase II detoxification enzymes such as quinone reductase and glutathione transferase. [] This effect is much less pronounced compared to the potent induction observed with diallyl trisulfide. []

Dipropenyl Sulfide

Compound Description: Dipropenyl sulfide, an organosulfur compound found in onions, shows strong inducing effects on phase II detoxification enzymes like quinone reductase and glutathione transferase. [] Its activity is comparable to that of diallyl disulfide. []

Relevance: Although not as potent as diallyl trisulfide, dipropenyl sulfide exhibits significant biological activity, particularly in inducing phase II detoxification enzymes. [] Both compounds are organosulfur compounds found in Allium vegetables and share structural similarities, differing in the saturation of their carbon chains. [] While diallyl trisulfide contains allyl groups with a double bond, dipropenyl sulfide has propenyl groups with a double bond. []

Allyl Disulfide

Compound Description: Allyl disulfide is an organosulfur compound found in garlic oil and exhibits fumigant activity against insects like Tribolium castaneum and Sitophilus zeamais. []

ATB-346

Compound Description: ATB-346 is a hydrogen sulfide-releasing derivative of naproxen. [] It has shown potential in attenuating cognitive impairment, neuroinflammation, and oxidative stress in a rat model of Alzheimer's disease. []

Relevance: While structurally dissimilar to diallyl trisulfide, ATB-346 shares a functional similarity as a hydrogen sulfide-releasing compound. [] Both compounds, along with another hydrogen sulfide donor, diallyl trisulfide, have shown promise in preclinical models of various diseases, suggesting a potential therapeutic role for hydrogen sulfide. []

Source and Classification

Diallyl trisulfide is predominantly derived from garlic (\textit{Allium sativum}), where it forms during the enzymatic breakdown of alliin, a sulfur-containing amino acid. The classification of diallyl trisulfide falls under organosulfur compounds, which are characterized by the presence of sulfur atoms bonded to carbon atoms. It is part of a broader group of compounds known as thiosulfides, which also includes diallyl disulfide and other related sulfur compounds.

Synthesis Analysis

The synthesis of diallyl trisulfide can be achieved through several methods, with one notable approach involving the reaction of sodium hydrosulfide with chloropropene in an aqueous solution. The process can be summarized as follows:

  1. Preparation of Sodium Hydrosulfide Solution: A solution is prepared using 50 parts of sodium hydrosulfide and 100 parts of water to achieve a concentration of 0.6 mol.
  2. Formation of Bunte Salt: In a three-necked flask, 280 parts of purified water, 300 parts of sodium thiosulfate (1.2 mol), and 92 parts of chloropropene (1.2 mol) are mixed to form Bunte salt.
  3. Decomposition Reaction: The sodium hydrosulfide solution is added dropwise to the Bunte salt while stirring at a temperature between 30°C and 50°C. This step leads to the decomposition of Bunte salt.
  4. Crude Product Isolation: After standing for 2 to 6 hours, a crude product is obtained through layering.
  5. Purification: The crude product undergoes vacuum distillation at a bottom temperature of 90°C to 110°C and a collecting gas temperature between 62°C and 64°C to yield purified diallyl trisulfide with high content .
Molecular Structure Analysis

Diallyl trisulfide features a linear structure characterized by three sulfur atoms connected by two allyl groups. Its molecular structure can be represented as follows:

  • Molecular Formula: C6H10S3\text{C}_6\text{H}_{10}\text{S}_3
  • Molecular Weight: Approximately 194.36 g/mol
  • Structural Representation:
H2C=CHSSSCH=CH2\text{H}_2C=CH-\text{S}-\text{S}-\text{S}-\text{CH}=CH_2

The presence of multiple sulfur atoms contributes to its unique chemical properties, including its reactivity and biological activities.

Chemical Reactions Analysis

Diallyl trisulfide participates in various chemical reactions, particularly those involving nucleophilic substitutions and redox reactions due to its sulfur content. Key reactions include:

  1. Oxidation Reactions: Diallyl trisulfide can be oxidized to form various polysulfides or sulfoxides under specific conditions.
  2. Nucleophilic Substitution: It can react with electrophiles, leading to the formation of more complex organosulfur compounds.
  3. Hydrolysis: In aqueous environments, it can undergo hydrolysis to yield diallyl disulfide and hydrogen sulfide.

These reactions are significant in both synthetic chemistry and biological systems where diallyl trisulfide exhibits antioxidant properties.

Mechanism of Action

The mechanism by which diallyl trisulfide exerts its biological effects involves several pathways:

  1. Antioxidant Activity: Diallyl trisulfide scavenges free radicals, thus protecting cells from oxidative stress.
  2. Antimicrobial Properties: It disrupts microbial cell membranes, leading to cell lysis and death, particularly against fungi and bacteria.
  3. Modulation of Enzyme Activity: Diallyl trisulfide influences various enzymes involved in metabolic pathways, enhancing detoxification processes in the liver.

Research indicates that these mechanisms contribute significantly to its therapeutic potential in preventing diseases related to oxidative damage .

Physical and Chemical Properties Analysis

Diallyl trisulfide possesses distinct physical and chemical properties:

  • Appearance: Colorless to pale yellow liquid
  • Odor: Characteristic garlic-like aroma
  • Boiling Point: Approximately 150°C
  • Density: About 1.1 g/cm³
  • Solubility: Sparingly soluble in water; soluble in organic solvents such as ethanol and ether

These properties make it suitable for various applications in food preservation and medicinal formulations.

Applications

Diallyl trisulfide has diverse applications across different fields:

  1. Food Industry: Used as a flavoring agent due to its strong garlic taste; also acts as a natural preservative due to its antimicrobial properties.
  2. Pharmaceuticals: Investigated for its potential therapeutic effects against cancer, cardiovascular diseases, and infections due to its antioxidant and antimicrobial activities.
  3. Cosmetics: Incorporated into formulations for its skin-beneficial properties, including anti-aging effects.
  4. Agriculture: Explored as a natural pesticide due to its efficacy against various plant pathogens .

Properties

CAS Number

2050-87-5

Product Name

Diallyl trisulfide

IUPAC Name

3-(prop-2-enyltrisulfanyl)prop-1-ene

Molecular Formula

C6H10S3

Molecular Weight

178.3 g/mol

InChI

InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2

InChI Key

UBAXRAHSPKWNCX-UHFFFAOYSA-N

SMILES

C=CCSSSCC=C

Solubility

insoluble in water and alcohol; miscible with ether

Synonyms

Allyl Trisulfide; Trisulfide, di-2-propenyl (9CI); Allitride; Allitridin; Allitridum; Di(2-propenyl) Trisulfide; Diallyl Trisulfide; NSC 651936

Canonical SMILES

C=CCSSSCC=C

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